molecular formula C15H26N2 B5764674 N-(2-adamantyl)piperidin-1-amine

N-(2-adamantyl)piperidin-1-amine

Cat. No.: B5764674
M. Wt: 234.38 g/mol
InChI Key: IPDZGLBNEMNAPY-UHFFFAOYSA-N
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Description

N-(2-adamantyl)piperidin-1-amine is a compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)piperidin-1-amine typically involves the reaction of 2-adamantyl bromide with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)piperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine nitrogen .

Scientific Research Applications

N-(2-adamantyl)piperidin-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the piperidine ring can interact with various biological targets, such as enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-adamantyl)piperidin-1-amine include:

    N-(1-adamantyl)piperidin-1-amine: Differing in the position of the adamantyl group.

    N-(2-adamantyl)pyrrolidin-1-amine: Featuring a pyrrolidine ring instead of piperidine.

    N-(2-adamantyl)morpholin-1-amine: Containing a morpholine ring instead of piperidine.

Uniqueness

This compound is unique due to the combination of the adamantane and piperidine structures, which provides a balance of stability, rigidity, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

N-(2-adamantyl)piperidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZGLBNEMNAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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